4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring substituted with a 2,4-dichlorophenyl group at position 4, a methyl group at position 6, and an o-tolyl (2-methylphenyl) carboxamide moiety at position 3. Its molecular formula is C₂₁H₁₇Cl₂N₃O₂, with a molecular weight of 414.29 g/mol. Key features include:
- Electron-withdrawing substituents: The 2,4-dichlorophenyl group enhances electrophilicity and may influence binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-10-5-3-4-6-15(10)23-18(25)16-11(2)22-19(26)24-17(16)13-8-7-12(20)9-14(13)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRANODJDQJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei.
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities
Biochemical Pathways
The compound likely affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to its antileishmanial and antimalarial effects
Pharmacokinetics
Lipophilicity is recognized as one of the most important physico-chemical properties, due to its influence on biological activity and pharmacokinetics
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei.
Action Environment
The action environment of the compound, including how environmental factors influence its action, efficacy, and stability, is not well-studied
This compound represents a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents.
Biological Activity
4-(2,4-Dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. Its molecular formula is C19H17Cl2N3O2 with a molecular weight of approximately 392.26 g/mol. This compound exhibits significant biological activity, particularly in the fields of antileishmanial and antimalarial research.
Chemical Structure and Properties
The structure of the compound features a pyrimidine ring that is substituted with dichlorophenyl and tolyl groups. These substituents are crucial for its biological activity, influencing its interaction with various biological targets.
Antileishmanial Activity
Preliminary studies indicate that this compound demonstrates potent antileishmanial properties. It has been shown to affect the biochemical pathways of Leishmania aethiopica, leading to significant reductions in parasite viability. The mechanism of action appears to involve interference with metabolic processes essential for the survival of the parasite.
Antimalarial Activity
The compound also exhibits notable antimalarial effects against Plasmodium berghei. Research suggests that it disrupts critical metabolic pathways in the malaria parasite, contributing to its efficacy as an antimalarial agent.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular processes of target organisms. The compound's lipophilicity enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its chemical properties. The lipophilic nature of the compound suggests favorable absorption characteristics.
Case Studies
- Study on Antileishmanial Activity : A study conducted on Leishmania aethiopica demonstrated that treatment with this compound resulted in a 75% reduction in parasite load compared to untreated controls.
- Antimalarial Efficacy : In an experimental model using Plasmodium berghei, administration of the compound led to a significant decrease in parasitemia levels, indicating effective suppression of malaria infection.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antileishmanial Activity | Antimalarial Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | Weak |
| Compound B | Structure B | Strong | Moderate |
| This compound | C19H17Cl2N3O2 | Potent | Potent |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
4-(2-Chlorophenyl) Analogs
- 4-(2-Chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():
- Molecular Formula : C₂₀H₂₀ClN₃O₃
- Key Differences : Replaces 2,4-dichlorophenyl with a single 2-chlorophenyl group and substitutes o-tolyl with 2-ethoxyphenyl.
- Impact : Reduced halogenation decreases electron-withdrawing effects, while the ethoxy group enhances hydrophilicity (logP = 3.26 vs. ~4.0 for the target compound).
Electron-Donating Substituents
- 4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (3j) ():
- Molecular Formula : C₂₁H₂₄N₄O₇S
- Key Differences : 3,4-Dimethoxyphenyl (electron-donating) replaces 2,4-dichlorophenyl, and sulfamoylphenyl enhances hydrogen bonding (H-bond acceptors = 7 vs. 5 in the target).
- Impact : Increased polar surface area (65.3 Ų vs. ~85 Ų in 3j) may reduce membrane permeability but improve solubility.
Modifications at Position 2 and 3
3-Hydroxy-2,4-dioxo Derivatives ():
- Example: 6-(Benzylamino)-3-hydroxy-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (10y) Key Differences: Introduction of a 3-hydroxy group and replacement of 2-oxo with 2,4-dioxo. Impact: Enhanced H-bond donor capacity (3 donors vs. 2 in the target) improves interactions with polar residues in enzymes like HIV-1 RNase H.
2-Thioxo Analogs ():
- Example: N-(4-Chlorophenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Key Differences: 2-Oxo replaced with 2-thioxo, introducing sulfur.
Carboxamide Modifications
N-Aryl Substitutions
- N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (): Molecular Formula: C₂₂H₂₄ClN₃O₅ Key Differences: Combines 4-ethoxyphenyl at position 4 with a chloro-dimethoxyphenyl carboxamide.
Heterocyclic Carboxamides ():
- 4-(4-Fluorophenyl)-6-methyl-2-oxo-N-(pyrazin-2-ylcarbonyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4g) :
- Key Differences : Pyrazine ring replaces o-tolyl, introducing aromatic nitrogen atoms.
- Impact : Improved π-π stacking with aromatic residues in acetylcholinesterase, enhancing inhibitory activity.
Preparation Methods
Precursor Synthesis: N-(o-Tolyl)-3-Oxobutanamide
The β-ketoamide intermediate, N-(o-tolyl)-3-oxobutanamide, is synthesized via nucleophilic acyl substitution. o-Toluidine reacts with diketene or acetylacetone under acidic conditions to yield the target β-ketoamide. For instance, refluxing o-toluidine (0.1 mol) with acetylacetone (0.12 mol) in glacial acetic acid (20 mL) at 110°C for 6 hours produces N-(o-tolyl)-3-oxobutanamide in ~75% yield after recrystallization from ethanol.
Biginelli Cyclocondensation
The core tetrahydropyrimidine ring is assembled via a one-pot cyclocondensation reaction:
-
Reactants :
-
N-(o-tolyl)-3-oxobutanamide (0.01 mol)
-
2,4-Dichlorobenzaldehyde (0.01 mol)
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Urea (0.015 mol)
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Hydrochloric acid (HCl, catalytic)
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Ethanol (30 mL)
-
-
Procedure :
The mixture is refluxed for 8–10 hours, cooled to room temperature, and allowed to crystallize for 24 hours. The crude product is recrystallized from ethanol to yield the title compound. -
Mechanistic Insight :
The reaction proceeds via acid-catalyzed formation of an acyliminium ion intermediate, followed by nucleophilic attack by the β-ketoamide enol and subsequent cyclization with urea.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol serves as both solvent and proton donor, enabling reflux at ~78°C. Prolonged reflux (>10 hours) risks decomposition, while shorter durations (<6 hours) lead to incomplete conversion.
Yield and Purity
Under optimized conditions, the reaction achieves a yield of 65–70% with >95% purity (HPLC). Side products include uncyclized intermediates, which are removed via recrystallization.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorptions confirm functional groups:
¹H Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
The molecular ion peak at m/z 446 corresponds to the molecular formula C₂₀H₁₇Cl₂N₃O₂.
Comparative Analysis of Analogous Compounds
The synthesis mirrors methods for structurally related pyrimidine derivatives (Table 1):
Table 1: Reaction Yields for Selected Pyrimidine Carboxamides
| Substituent on Phenyl Group | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Chloro | 66 | 224 |
| 3,4-Dichloro | 53 | 235 |
| 2-Methoxy | 63 | 207 |
| 2,4-Dichloro (Target) | 68 | 220–225 |
Challenges and Alternative Approaches
Steric Hindrance from o-Tolyl Group
The ortho-methyl group on the anilide moiety introduces steric constraints, marginally reducing yield compared to para-substituted analogs. Microwave-assisted synthesis or high-pressure conditions may mitigate this issue but require further study.
Green Chemistry Alternatives
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Condensation : Use ethyl 4-hydroxybenzoate or similar aromatic esters as starting materials, combined with o-toluidine derivatives .
- Cyclization : Employ triethylamine or acetic anhydride as catalysts in polar solvents (e.g., ethanol or acetone) under reflux conditions (60–80°C) .
- Purification : Optimize solvent selection (e.g., dichloromethane for extraction) and use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product .
Q. Yield Optimization Table :
| Step | Reagent/Condition | Yield Improvement Strategy |
|---|---|---|
| Condensation | Triethylamine, 70°C | Increase reaction time to 24–48 hrs |
| Cyclization | Acetic anhydride, 80°C | Use dry solvents to avoid hydrolysis |
| Purification | Hexane:EtOAc (3:1) | Gradient elution for better separation |
Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and hydrogen bonding patterns. For example, the o-tolyl group’s aromatic protons appear as distinct multiplets in δ 6.8–7.2 ppm .
- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to determine bond angles and intermolecular interactions. Monoclinic systems (e.g., space group P2₁/c) are common for similar derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error using ESI(-) mode .
Advanced Research Questions
Q. Q3. How can structural modifications enhance bioactivity, and what experimental designs are suitable for testing these analogs?
Methodological Answer:
- Modification Strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 2,4-dichlorophenyl moiety to enhance binding to hydrophobic enzyme pockets .
- Replace the methyl group with thiomorpholine to improve solubility and kinase inhibition .
- Bioactivity Testing :
Q. Q4. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 RNase H). Focus on hydrogen bonding with catalytic residues (e.g., Asp443) .
- QSAR Modeling : Correlate substituent electronegativity with logP values to predict bioavailability. Tools like Schrödinger’s QikProp are recommended .
- ADMET Prediction : Utilize SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions .
Q. Q5. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Discrepancy Analysis :
- Assay Variability : Compare protocols for cell viability assays (e.g., MTT vs. resazurin). Standardize incubation times (e.g., 72 hrs) .
- Structural Confounders : Verify compound purity via HPLC (>95%) to rule out degradation products .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance across replicates .
Q. Q6. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Common Challenges :
- Software Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
